Leucasin

Vue d'ensemble

Description

Leucasin is a novel flavonoid compound isolated from the plant Leucas aspera. It is known for its significant antimicrobial properties, particularly against Staphylococcus aureus. The chemical structure of this compound is characterized by the presence of a chromen-4-one core with various substituents, including methoxy and propyl groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Leucasin can be synthesized through the extraction of methanolic extracts from Leucas aspera flowers. The process involves activity-guided fractionation using silica gel column chromatography. The fractions are then analyzed using techniques such as thin-layer chromatography (TLC), ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to isolate and purify the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Leucas aspera using methanol as a solvent. The extract is then subjected to repeated fractionation and purification processes to obtain the pure compound. The use of advanced chromatographic techniques ensures the efficient isolation of this compound in significant quantities .

Analyse Des Réactions Chimiques

Types of Reactions: Leucasin undergoes various chemical reactions, including:

Reduction: The compound can undergo reduction reactions, although specific details are limited.

Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride may be used.

Substitution: Conditions typically involve the use of appropriate nucleophiles or electrophiles under controlled temperatures and pH levels.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity and stability .

Applications De Recherche Scientifique

Antimicrobial Properties

Leucasin exhibits significant antimicrobial activity, particularly against pathogenic bacteria. Research has demonstrated that this compound can inhibit the growth of Staphylococcus aureus, a common cause of infections in humans. The morphological changes in bacterial cells upon treatment with this compound were observed using scanning electron microscopy, indicating its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Neutralization of Enzymes

This compound has been studied for its ability to neutralize phospholipase A2 (PLA2) enzymes, which are implicated in various inflammatory processes. A study indicated that this compound could effectively bind to and inhibit PLA2 activity, suggesting its potential use in developing anti-inflammatory therapies .

Case Study: PLA2 Neutralization

- Objective : To evaluate the binding efficacy of this compound to PLA2.

- Methodology : Molecular docking studies were conducted using the DS package.

- Results : this compound demonstrated a strong binding affinity to PLA2, with implications for reducing inflammation in clinical settings.

Antidiabetic Effects

This compound's role in managing diabetes has been explored through various studies. It has been incorporated into polyherbal formulations that showed significant antidiabetic activity in animal models. These formulations were tested against streptozotocin-induced diabetes in rats, demonstrating a marked reduction in blood glucose levels .

Table 2: Antidiabetic Activity of Polyherbal Formulations Containing this compound

Antioxidant Properties

The antioxidant capacity of this compound has been investigated, revealing its potential to mitigate oxidative stress. Studies indicate that this compound can enhance the activity of antioxidant enzymes, providing a protective effect against cellular damage caused by free radicals .

Case Study: Antioxidant Activity Assessment

- Objective : To assess the antioxidant effects of this compound in vitro.

- Methodology : DPPH radical scavenging assay was employed.

- Results : this compound exhibited a significant scavenging effect on DPPH radicals, indicating its potential as an antioxidant agent.

Adaptogenic Effects

Research into the adaptogenic properties of this compound suggests that it may help the body resist stressors. A study demonstrated that this compound could alleviate stress-induced behavioral and physiological changes in rats, indicating its potential application in stress management therapies .

Table 3: Adaptogenic Activity of this compound

Mécanisme D'action

Leucasin exerts its effects primarily through the disruption of the cytoplasmic membrane of bacterial cells. This leads to the loss of potassium ions and impairment of cell division, ultimately resulting in bacterial cell death. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Comparaison Avec Des Composés Similaires

Leucasin is unique due to its specific chemical structure and significant antimicrobial activity. Similar compounds include:

Quercetin: Another flavonoid with antioxidant and antimicrobial properties.

Epigallocatechin gallate: A flavonoid known for its strong antioxidant activity.

Sophoraflavanone G: Exhibits antimicrobial effects similar to this compound.

Activité Biologique

Leucasin, a flavonoid compound isolated from the leaves of Leucas aspera, has garnered attention for its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article delves into the biological activity of this compound, supported by various studies and case findings.

Chemical Structure and Properties

This compound is characterized by its unique flavonoid structure, which contributes to its biological activities. The molecular formula and structure are essential for understanding its interaction with biological systems.

| Property | Description |

|---|---|

| Chemical Formula | C₁₄H₁₂O₇ |

| Molecular Weight | 284.24 g/mol |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have highlighted this compound's significant antimicrobial properties, particularly against Staphylococcus aureus.

-

Mechanism of Action :

- This compound disrupts the cytoplasmic membrane of bacteria, leading to increased permeability and potassium efflux. In a study, treatment with 35 μg/ml this compound resulted in a 100-fold decrease in the viability of S. aureus after 12 hours .

- Scanning Electron Microscopy (SEM) revealed morphological changes in treated cells, indicating damage to the cell wall and membrane integrity .

- Comparative Efficacy :

Antioxidant Properties

This compound exhibits notable antioxidant activity, which may contribute to its health-promoting potential.

- Research Findings : A study demonstrated that this compound significantly scavenges free radicals, thus reducing oxidative stress markers in various biological systems . This property is crucial for preventing cellular damage associated with oxidative stress.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested this compound against multiple bacterial strains. The results indicated that this compound not only inhibited bacterial growth but also caused structural damage to bacterial cells. The study emphasized the potential of this compound as a natural antimicrobial agent in clinical applications.

Case Study: Antioxidant Activity

Another investigation focused on the antioxidant properties of this compound in a model system exposed to oxidative stress. The findings revealed that this compound treatment led to a significant increase in antioxidant enzyme activities, suggesting its protective role against oxidative damage .

Summary of Biological Activities

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | High (MIC: 35 μg/ml) | Disruption of cytoplasmic membrane |

| Antioxidant | Significant | Free radical scavenging |

Propriétés

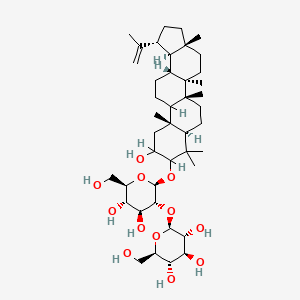

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,3aR,5aR,5bR,7aR,11aR,13aR,13bR)-10-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O12/c1-20(2)21-11-13-39(5)15-16-41(7)22(28(21)39)9-10-27-40(6)17-23(45)35(38(3,4)26(40)12-14-42(27,41)8)54-37-34(32(49)30(47)25(19-44)52-37)53-36-33(50)31(48)29(46)24(18-43)51-36/h21-37,43-50H,1,9-19H2,2-8H3/t21-,22+,23?,24+,25+,26-,27?,28+,29+,30+,31-,32-,33+,34+,35?,36-,37-,39+,40-,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPIQGMZMGIUBT-OIISAJIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CCC4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC(C(C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930749 | |

| Record name | 2-Hydroxylup-20(29)-en-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

767.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140231-39-6 | |

| Record name | Leucasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140231396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxylup-20(29)-en-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.